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Get Quote

Selenium oxyfluoride is a covalent molecule where selenium acts as the central atom. Predicting its

molecular geometry begins with analyzing its electron domain geometry.

Lewis Structure and VSEPR Analysis:

The selenium (Se) atom is the central atom.

It forms a double bond with the oxygen atom (O) and single bonds with two fluorine atoms (F).
The Lewis structure reveals four regions of electron density around the central selenium atom: one

double bond and two single bonds.
According to VSEPR theory, four electron domains arrange themselves in a tetrahedral electron-pair

geometry to minimize repulsion.

The molecular geometry is determined by considering the positions of the atoms, not the electron pairs. In

SeOF₂, the three atoms (O and two F) and one lone pair result in a trigonal pyramidal molecular geometry,

analogous to ammonia (NH₃).

Quantitative Molecular Data

The following table summarizes the key structural parameters for SeOF₂.
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Parameter
Value /
Description

Theoretical Basis / Experimental Method

Electron Domain
Geometry

Tetrahedral VSEPR Theory (4 electron domains)

Molecular Geometry Trigonal

Pyramidal

VSEPR Theory (3 bonding atoms, 1 lone pair)

Bond Angle
(Approx.)

100-105° VSEPR Theory (Lone pair-bond pair repulsion > bond

pair-bond pair repulsion)

Selenium-Oxygen
Bond

Double Bond

(Se=O)

Lewis Structure & Spectroscopy

Selenium-Fluorine
Bond

Single Bond (Se-

F)

Lewis Structure

Computational Determination of Molecular Geometry

For precise determination of bond angles and molecular geometry, computational chemistry methods are

essential. Here is a generalized protocol:

Protocol: Computational Geometry Optimization using Gaussian

Input File Preparation: Create an input file specifying the calculation method (e.g., B3LYP) and
basis set (e.g., 6-31G*). An initial Z-matrix or Cartesian coordinate guess for the SeOF₂ structure is

required.
Job Type Specification: Set the job type to "Opt" (Geometry Optimization) to find the lowest energy

conformation.
Calculation Execution: Run the calculation using software like Gaussian, GAMESS, or ORCA.

Output Analysis: Upon completion, analyze the output file to obtain the optimized Cartesian
coordinates and the final, computed bond angles and lengths.

The diagram below illustrates this computational workflow.
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Workflow for computational determination of molecular geometry using quantum chemistry software.

Experimental Characterization Techniques

While computational methods predict structure, experimental techniques are used for validation. The

following table outlines key methods.

Technique Application to SeOF₂ Experimental Protocol Summary

| Microwave Spectroscopy | Determines precise bond lengths and angles in the gas phase. | 1. Vaporize a

pure sample of SeOF₂. 2. Introduce the vapor into a microwave spectrometer. 3. Measure the absorption
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frequencies as the molecule rotates. 4. Analyze the rotational spectrum to fit the molecular structure

parameters. | | Vibrational Spectroscopy (IR/Raman) | Identifies functional groups and provides indirect

evidence for molecular symmetry. | 1. Obtain a pure gas-phase or inert matrix-isolated sample. 2. For IR:

Expose sample to IR light and measure absorption. 3. For Raman: Expose sample to a laser and measure

inelastically scattered light. 4. Assign observed stretches (e.g., Se=O, Se-F) to vibrational modes. | | Gas-

Phase Electron Diffraction (GED) | Measures internuclear distances and bond angles. | 1. Vaporize the

sample in a high-temperature oven. 2. Generate a beam of high-energy electrons. 3. Pass the electron beam

through the vapor and detect the scattered electrons. 4. Analyze the diffraction pattern to obtain a radial

distribution curve, which is fitted to a model structure. | | Nuclear Magnetic Resonance (NMR) |

Characterizes the chemical environment of nuclei (77Se, 19F). | 1. Dissolve or use neat liquid SeOF₂ in an

appropriate NMR tube. 2. Acquire 77Se and 19F NMR spectra. 3. Chemical shifts and coupling constants

provide information on the electronic environment. |

Molecular Geometry Visualization

The following diagram represents the trigonal pyramidal geometry of SeOF₂, as predicted by VSEPR theory,

showing the approximate bond angles.
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Schematic of SeOF₂'s trigonal pyramidal structure with approximate F-Se-F bond angle.
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Conclusion

In summary, selenium oxyfluoride (SeOF₂) possesses a trigonal pyramidal molecular geometry due to four

electron domains around the central selenium atom. The presence of a lone pair compresses the bond angles

to approximately 100-105°, which is less than the ideal tetrahedral angle of 109.5°. This structure can be

accurately predicted through computational geometry optimization and confirmed experimentally using

techniques like microwave spectroscopy and gas-phase electron diffraction.

To cite this document: Smolecule. [Overview of SeOF₂ (Selenium Oxylfluoride)]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b13259567#seof2-molecular-

geometry-and-bond-angles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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